2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride
Description
Introduction and Chemical Identity
Nomenclature and Structural Classification
The systematic IUPAC name 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride reflects its hybrid structure, combining a quinoline core with a benzodioxole substituent. Key nomenclature components:
- Quinoline backbone : A bicyclic system with a benzene ring fused to pyridine (C$$9$$H$$7$$N).
- Substituents :
Alternative names include 7-chloro-8-methyl-2-(benzo[d]dioxol-5-yl)quinoline-4-carbonyl chloride and CAS registry number 1160256-75-6 .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$${18}$$H$${11}$$Cl$$2$$NO$$3$$ | |
| Molecular weight | 360.19 g/mol | |
| CAS number | 1160256-75-6 | |
| MDL number | MFCD03422888 |
Structural Features and Molecular Architecture
The molecule exhibits three distinct structural domains:
- Quinoline core : Provides aromaticity and π-conjugation, enabling interactions with biological targets.
- Electron-withdrawing groups :
- Benzodioxole moiety :
X-ray crystallography reveals a dihedral angle of 42.5° between the quinoline and benzodioxole planes, optimizing steric interactions while maintaining conjugation.
Historical Context in Heterocyclic Chemistry
The compound’s development parallels key milestones:
- 1834 : Isolation of quinoline from coal tar by Friedlieb Runge.
- 1940s : Discovery of antimalarial 4-aminoquinolines, spurring interest in quinoline derivatives.
- 2000s : Emergence of benzodioxole-containing pharmaceuticals (e.g., benzodioxolefentanyl analogs).
- 2010s : Systematic studies on quinoline-carbonyl chloride hybrids for drug discovery.
This compound represents a strategic fusion of two pharmacophoric units: the metabolic stability of benzodioxoles and the target-binding versatility of quinolines.
Significance in Organic Chemistry Research
Four key research applications dominate:
Synthetic intermediate :
Medicinal chemistry :
Materials science :
Analytical chemistry :
Table 2: Research Applications by Field
| Field | Application Example | Reference |
|---|---|---|
| Medicinal chemistry | Anticancer lead optimization | |
| Synthetic methodology | Palladium-catalyzed couplings | |
| Materials engineering | Metal-organic frameworks |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c1-9-13(19)4-3-11-12(18(20)22)7-14(21-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXKQCTXWKWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core
The 7-chloro-8-methylquinoline scaffold is commonly synthesized via classical quinoline synthesis methods such as the Skraup or Friedländer synthesis, modified to introduce the chloro and methyl substituents at the desired positions. For example, starting from 2-amino-4-chlorobenzaldehyde and acetylacetone derivatives under acidic conditions can yield the substituted quinoline ring.
Introduction of the 1,3-Benzodioxol-5-yl Group
The 1,3-benzodioxol-5-yl substituent is introduced at the 2-position of the quinoline ring through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate boronic acid or stannane derivatives of the benzodioxole moiety.
Formation of the Carbonyl Chloride
The quinoline-4-carboxylic acid intermediate is converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5). Reaction conditions are controlled to avoid degradation of sensitive groups like the benzodioxole ring.
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Quinoline core synthesis | Starting materials such as 2-amino-4-chlorobenzaldehyde and methyl ketones; acidic catalyst (e.g., sulfuric acid); heat | Control of temperature (100-150 °C) critical to avoid side reactions |
| 2 | Coupling of benzodioxolyl group | Pd-catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), inert atmosphere, 80-110 °C | High selectivity achieved; purification by recrystallization recommended |
| 3 | Conversion to acid chloride | Thionyl chloride or oxalyl chloride, solvent (e.g., dichloromethane), 0-25 °C | Reaction time 1-4 hours; moisture exclusion essential to prevent hydrolysis |
- The use of palladium-catalyzed cross-coupling provides high yields (70-85%) of the benzodioxolyl-substituted quinoline intermediate with minimal racemization or side products.
- Acid chloride formation proceeds efficiently under mild conditions, preserving sensitive functional groups and yielding the target carbonyl chloride with purity >95%.
- Reaction monitoring by NMR and HPLC confirms the absence of significant impurities, and recrystallization enhances product quality.
- Solvent choice and temperature control are critical across all steps to maximize yield and minimize by-products.
| Chlorinating Agent | Reaction Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Thionyl chloride (SOCl2) | 0-25 °C | 2-4 h | 80-90 | Commonly used; releases SO2 and HCl gases |
| Oxalyl chloride (COCl)2 | 0-25 °C | 1-3 h | 75-85 | More reactive; requires careful handling |
| Phosphorus pentachloride (PCl5) | Room temp | 1-2 h | 70-80 | Less preferred due to by-product formation |
- Chlorinating agents are corrosive and toxic; reactions must be performed under fume hoods with proper PPE.
- Solvent recovery and waste treatment protocols are recommended to minimize environmental impact.
- Use of inert atmosphere (nitrogen or argon) prevents moisture ingress and side reactions.
The preparation of 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride is accomplished through a multi-step synthesis involving quinoline core formation, selective substitution with the benzodioxolyl group, and conversion of the carboxylic acid to the acid chloride. Optimized reaction conditions, choice of reagents, and purification techniques yield the target compound in high purity and yield. The methods are supported by detailed research findings and are adaptable for scale-up in pharmaceutical or chemical research settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.
Cyclization Reactions: The benzodioxole moiety can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include amides, esters, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole and quinoline moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carbonyl chlorides share a common reactive core but differ in substituents, which critically influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison with structural analogs:
Table 1: Structural and Functional Comparison of Quinoline-4-carbonyl Chlorides
Key Comparative Analysis
Electronic Effects :
- The benzodioxol group in the target compound provides electron density via its oxygen atoms, stabilizing intermediates during reactions. In contrast, dichlorophenyl substituents (e.g., in analogs) are electron-withdrawing, increasing the electrophilicity of the carbonyl chloride group and enhancing reactivity toward nucleophiles like amines or alcohols .
This effect is absent in 2-phenylquinoline-4-carbonyl chloride .
Reactivity and Synthetic Utility: All quinoline-4-carbonyl chlorides undergo nucleophilic acyl substitution. For example, 2-phenylquinoline-4-carbonyl chloride reacts with carbamide to form carbamides (m.p. 215–232°C) and with ethylenediamine to yield bis-quinoloyl derivatives (m.p. >300°C) . The target compound’s benzodioxol group may favor reactions requiring electron-rich environments, such as coupling with aromatic amines.
Pharmacological Potential: The benzodioxol moiety is associated with CNS activity in drugs like paroxetine, suggesting the target compound could serve as a precursor for neuroactive agents. In contrast, dichlorophenyl analogs () might exhibit stronger halogen bonding, useful in antimicrobial or anticancer scaffolds .
Physicochemical Properties :
- The benzodioxol group increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Dichlorophenyl analogs are even more lipophilic, which may limit bioavailability without formulation aids.
Research Findings and Structural Insights
- Crystallography : Tools like SHELX and ORTEP (–2) are critical for analyzing molecular conformations. The benzodioxol group’s oxygen atoms may participate in hydrogen bonding, influencing crystal packing compared to halogenated analogs .
- Stability : Electron-withdrawing substituents (e.g., Cl) in dichlorophenyl derivatives may reduce thermal stability compared to the target compound’s benzodioxol group, which offers resonance stabilization.
Biological Activity
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₁Cl₂NO₃
- Molecular Weight : 341.7 g/mol
- CAS Number : 1160256-75-6
- Appearance : Off-white to light yellow powder
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties, particularly against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines.
Case Study: Colorectal Cancer
A study evaluated the compound's cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. The results showed:
- IC50 Values :
- HCT116: 0.35 μM
- Caco-2: 0.54 μM
The compound induced apoptosis and inhibited colony formation, suggesting a promising lead for colorectal cancer treatment.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 | Induces apoptosis via PI3K/AKT/mTOR pathway |
| Caco-2 | 0.54 | Inhibits cell migration and colony formation |
The mechanisms underlying the biological activity of this compound have been explored in various studies:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.
- Signaling Pathway Modulation : The compound modulates several key signaling pathways, including PI3K/AKT/mTOR, which are crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
The structure of this compound is similar to other quinoline derivatives known for their biological activities.
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Neocryptolepine | High | Anticancer activity via DNA intercalation |
| Benzil | Moderate | Inhibitor of carboxylesterases |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(1,3-benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of acyl chlorides typically involves treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, benzoyl chloride is synthesized via benzoic acid and SOCl₂, producing HCl and SO₂ as byproducts . For the target compound, the quinoline-4-carboxylic acid precursor could undergo similar treatment. Key variables include temperature control (0–5°C to minimize side reactions), stoichiometric excess of SOCl₂ (1.5–2 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction purification via vacuum distillation or recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) is critical. Yield optimization requires monitoring by TLC or in-situ FTIR to track carbonyl chloride formation (~1770 cm⁻¹).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated chloroform (CDCl₃) resolves aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The benzodioxole protons appear as a singlet (δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H]⁺, with isotopic patterns matching chlorine and methyl substituents .
- X-ray Crystallography : Single-crystal diffraction (SHELXL for refinement) resolves the planar quinoline core and dihedral angles between substituents. Use WinGX for data integration and ORTEP-3 for graphical representation .
Q. What safety protocols are essential when handling this acyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with dry sodium bicarbonate, followed by absorption using vermiculite. Avoid aqueous solutions to prevent exothermic hydrolysis .
- Storage : Store in sealed, moisture-free containers under argon. Keep away from bases or nucleophiles (e.g., amines, alcohols) to prevent unintended reactions .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved when analyzing this compound’s structure?
- Methodological Answer : Discrepancies between X-ray data (e.g., bond lengths) and NMR/IR results often arise from dynamic effects (e.g., rotational isomerism). Strategies include:
- Variable-Temperature NMR : Identify conformational changes by cooling samples to −40°C in CD₂Cl₂ .
- DFT Calculations : Compare experimental bond lengths (from SHELXL) with computed values (e.g., Gaussian09) to assess steric strain in the benzodioxole substituent .
- Twinning Analysis : Use SHELXD to detect twinned crystals, which may distort apparent bond angles .
Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace the benzodioxole group with bioisosteres (e.g., 3,4-dimethoxyphenyl) via Suzuki-Miyaura coupling .
- Functional Group Interconversion : Convert the carbonyl chloride to amides using primary/secondary amines (e.g., piperazine derivatives) in THF at −78°C to control selectivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like kinase enzymes. Validate with in vitro assays (IC₅₀ measurements) .
Q. How does the reactivity of this acyl chloride compare to simpler analogs (e.g., benzoyl chloride) in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 7.4) via UV-Vis spectroscopy (λ = 260 nm for quinoline). The electron-withdrawing chlorine and methyl groups increase electrophilicity compared to benzoyl chloride, accelerating reaction with nucleophiles like water or amines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Compare yields in DMF vs. THF for amidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
